molecular formula C13H18N2O5S B5738217 4-methoxy-N-methyl-3-morpholin-4-ylsulfonylbenzamide

4-methoxy-N-methyl-3-morpholin-4-ylsulfonylbenzamide

Cat. No.: B5738217
M. Wt: 314.36 g/mol
InChI Key: UXSGITODSYBHKI-UHFFFAOYSA-N
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Description

4-methoxy-N-methyl-3-morpholin-4-ylsulfonylbenzamide is a complex organic compound with a unique structure that includes a methoxy group, a methyl group, a morpholine ring, and a sulfonylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-methyl-3-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with N-methylmorpholine to produce 4-methoxy-N-methylbenzamide. The final step involves the sulfonylation of the amide with a sulfonyl chloride reagent under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-methyl-3-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 4-hydroxy-N-methyl-3-morpholin-4-ylsulfonylbenzamide, while reduction of the sulfonyl group may produce 4-methoxy-N-methyl-3-morpholin-4-ylsulfanylbenzamide.

Scientific Research Applications

4-methoxy-N-methyl-3-morpholin-4-ylsulfonylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-methyl-3-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and cellular processes. For example, it could inhibit the activity of sulfonamide-sensitive enzymes, leading to changes in metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-methylmorpholine: A related compound with a similar morpholine ring structure but lacking the methoxy and sulfonylbenzamide groups.

    4-methoxybenzoic acid: Shares the methoxybenzene moiety but lacks the morpholine and sulfonyl groups.

    Sulfonylbenzamides: A class of compounds with similar sulfonylbenzamide structures but different substituents on the benzene ring.

Uniqueness

4-methoxy-N-methyl-3-morpholin-4-ylsulfonylbenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-methoxy-N-methyl-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S/c1-14-13(16)10-3-4-11(19-2)12(9-10)21(17,18)15-5-7-20-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSGITODSYBHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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